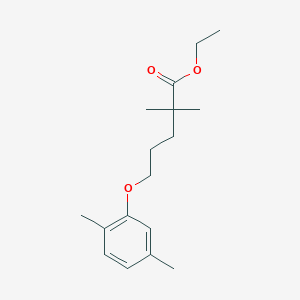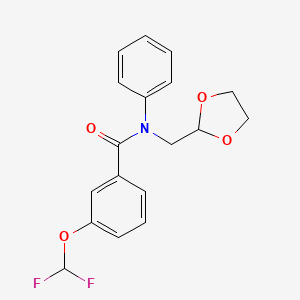
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide is a complex organic compound with a unique structure that includes a dioxolane ring, a difluoromethoxy group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the dioxolane ring and the difluoromethoxy group. These intermediates are then coupled with a phenylbenzamide derivative under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide include other benzamide derivatives, dioxolane-containing compounds, and difluoromethoxy-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds in terms of reactivity, stability, and potential activity.
Properties
CAS No. |
864685-32-5 |
|---|---|
Molecular Formula |
C18H17F2NO4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(difluoromethoxy)-N-(1,3-dioxolan-2-ylmethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2 |
InChI Key |
VLCBXNZQDOFPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


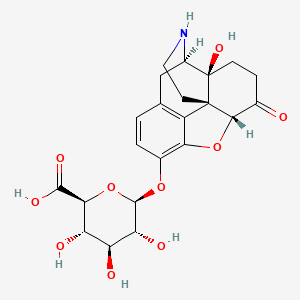
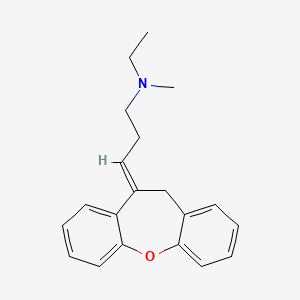
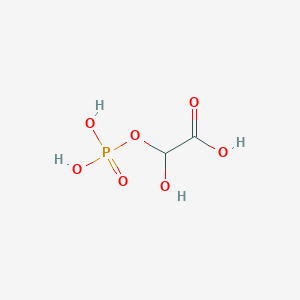
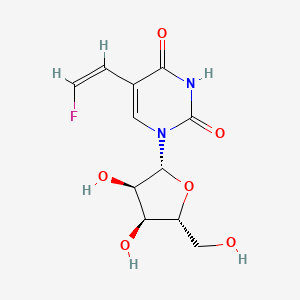

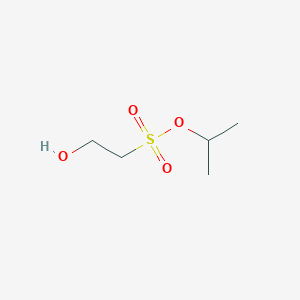

![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

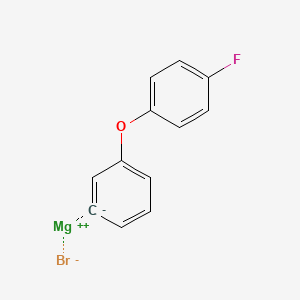

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

